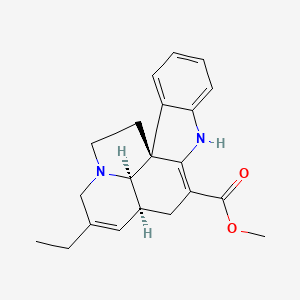

Pseudotabersonine

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H24N2O2 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

methyl (1S,12S,19R)-14-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate |

InChI |

InChI=1S/C21H24N2O2/c1-3-13-10-14-11-15(20(24)25-2)18-21(8-9-23(12-13)19(14)21)16-6-4-5-7-17(16)22-18/h4-7,10,14,19,22H,3,8-9,11-12H2,1-2H3/t14-,19-,21-/m1/s1 |

InChI Key |

QBRYFKNKDKXNFZ-YFZFPPMRSA-N |

Isomeric SMILES |

CCC1=C[C@@H]2CC(=C3[C@]4([C@@H]2N(C1)CC4)C5=CC=CC=C5N3)C(=O)OC |

Canonical SMILES |

CCC1=CC2CC(=C3C4(C2N(C1)CC4)C5=CC=CC=C5N3)C(=O)OC |

Synonyms |

pseudotabersonine |

Origin of Product |

United States |

Natural Occurrence and Chemotaxonomic Distribution

Pseudotabersonine is primarily found in plants belonging to the Apocynaceae family, a large and diverse family of flowering plants. pnas.orgnih.govresearchgate.netresearchgate.net The distribution of this alkaloid is not uniform across the family but is concentrated in specific genera, highlighting its significance as a chemotaxonomic marker.

Primary Plant Sources within the Apocynaceae Family

Detailed phytochemical investigations have identified several key species within the Apocynaceae family as producers of this compound. These include the medicinally significant plants Tabernanthe iboga and Catharanthus roseus. pnas.orgresearchgate.netnih.govbiorxiv.org

Tabernanthe iboga : This West African shrub is well-known for producing a wide array of MIAs, including the anti-addiction agent ibogaine (B1199331). whiterose.ac.uk Recent research has confirmed that T. iboga also synthesizes (+)-pseudotabersonine. pnas.orgnih.gov The presence of this compound in T. iboga is significant as it represents a branch of the MIA biosynthetic pathway that is distinct from the one leading to ibogaine. pnas.org

Catharanthus roseus : The Madagascar periwinkle, Catharanthus roseus, is a source of the anticancer dimeric alkaloids vinblastine (B1199706) and vincristine (B1662923). researchgate.netmdpi.com While more recognized for its aspidosperma and iboga-type alkaloids like tabersonine (B1681870) and catharanthine (B190766), studies have shown that the enzymatic machinery for producing pseudoaspidosperma alkaloids like this compound also exists within this species. pnas.orgnih.gov The expression of genes from T. iboga in C. roseus has successfully produced this compound, underscoring the close biosynthetic relationship between these plants. researchgate.netbiorxiv.org

Tabernaemontana calcarea : Notably, the rare natural product (+)-pseudotabersonine has been isolated from Tabernaemontana calcarea, a species closely related to T. iboga. researchgate.netacs.org This finding further solidifies the distribution of this compound within this genus of the Apocynaceae family. researchgate.net

Table 1: Primary Plant Sources of this compound

| Plant Species | Family | Notable Co-occurring Alkaloids |

| Tabernanthe iboga | Apocynaceae | Ibogaine, Coronaridine (B1218666), Tabersonine |

| Catharanthus roseus | Apocynaceae | Vinblastine, Vincristine, Tabersonine, Catharanthine |

| Tabernaemontana calcarea | Apocynaceae | - |

Co-occurrence with Related Monoterpene Indole (B1671886) Alkaloids

This compound does not occur in isolation. It is typically found alongside a suite of other structurally related MIAs, which provides crucial clues about its biosynthetic origins. pnas.org Virtually all MIAs are derived from the common precursor strictosidine (B192452). pnas.orgmdpi.com The subsequent diversification of this precursor leads to various structural classes, including the aspidosperma, iboga, and pseudoaspidosperma types.

In plants like T. iboga, this compound co-occurs with aspidosperma alkaloids such as (–)-tabersonine and iboga-type alkaloids like (–)-coronadine. pnas.org This co-occurrence is a direct reflection of the plant's enzymatic capabilities. The biosynthesis of these different alkaloid scaffolds stems from a common, highly reactive intermediate called dehydrosecodine. researchgate.netacs.orgresearchgate.net The fate of dehydrosecodine is determined by specific cyclase enzymes that catalyze regio- and enantiodivergent [4+2] cycloaddition reactions. pnas.orgnih.gov

For instance, in T. iboga, the enzyme coronaridine synthase (CorS) is responsible for the formation of both the iboga-type alkaloid (–)-coronaridine and the pseudoaspidosperma-type alkaloid (+)-pseudotabersonine from dehydrosecodine. pnas.orgnih.gov This demonstrates that a single enzyme can lead to the production of structurally distinct alkaloid scaffolds. This contrasts with enzymes like tabersonine synthase (TS) in Catharanthus roseus, which specifically produces the aspidosperma alkaloid tabersonine. pnas.org

The co-existence of these varied alkaloid skeletons within a single plant species highlights the metabolic plasticity and the intricate regulatory networks that govern MIA biosynthesis. researcher.lifenih.gov

Ecological and Evolutionary Implications of this compound Distribution

The distribution of this compound and its co-occurring alkaloids within the Apocynaceae family has significant ecological and evolutionary implications. nih.gov The immense structural diversity of MIAs is believed to be a result of the plant's continuous adaptation to its environment, particularly in defense against herbivores and pathogens. acs.orgnih.gov

The evolution of the enzymes responsible for MIA biosynthesis, such as the cyclases, provides a fascinating case study in neofunctionalization. nih.gov Research suggests that these specialized cyclases evolved from an ancestral carboxylesterase (CXE) that lost its original function and was subsequently co-opted for alkaloid biosynthesis. nih.gov Gene duplication and subsequent functional diversification of these cyclase-encoding genes likely led to the emergence of enzymes capable of producing different alkaloid scaffolds, such as aspidosperma, iboga, and pseudoaspidosperma types. nih.gov

The presence of distinct cyclases in different plant lineages, such as TS in Catharanthus roseus and CorS in Tabernanthe iboga, which produce different ratios of alkaloid types, points to independent evolutionary trajectories. nih.gov The ability of an enzyme like CorS to produce multiple scaffolds suggests a degree of enzymatic promiscuity that could be evolutionarily advantageous, allowing for the generation of a wider array of chemical defenses from a single enzyme. nih.gov

The sporadic distribution of certain MIAs across different plant families and the independent evolution of similar biosynthetic pathways are examples of convergent evolution, likely driven by similar ecological pressures. researchgate.net The chemical diversity generated by these pathways, including the production of this compound, enhances the plant's ecological fitness by providing a complex chemical arsenal (B13267) against a variety of biological threats. whiterose.ac.uk

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Compounds and Key Biosynthetic Intermediates

The biosynthesis of pseudotabersonine originates from the monoterpene indole (B1671886) alkaloid (MIA) pathway. A crucial precursor is stemmadenine (B1243487) acetate (B1210297) . pnas.orgnih.govresearchgate.net This stable intermediate is converted into the highly reactive and unstable dehydrosecodine through the sequential action of two enzymes. pnas.orgnih.govresearchgate.net

The first enzyme, precondylocarpine acetate synthase (PAS) , an FAD-dependent oxidase, oxidizes stemmadenine acetate to form precondylocarpine acetate . pnas.orgwhiterose.ac.uk Subsequently, dihydroprecondylocarpine acetate synthase (DPAS) , an alcohol dehydrogenase, reduces precondylocarpine acetate to yield dihydroprecondylocarpine acetate. pnas.orgwhiterose.ac.uk This product then spontaneously eliminates an acetoxy group to generate the pivotal intermediate, dehydrosecodine. whiterose.ac.uk

Dehydrosecodine is a branch point intermediate that can be directed towards various alkaloid scaffolds through the action of different cyclase enzymes. pnas.orgnih.gov Its dihydropyridine (B1217469) and methyl acrylate (B77674) moieties allow for multiple modes of cyclization, leading to the formation of aspidosperma, iboga, and pseudo-aspidosperma alkaloids. pnas.org

Enzymatic Catalysis in this compound Formation

The transformation of dehydrosecodine into this compound is not a direct, single-enzyme catalyzed reaction but rather a cascade involving a cyclase and the recycling of upstream redox enzymes. nih.govresearchgate.netacs.org

Coronaridine (B1218666) synthase (CorS) , a carboxylesterase-like [4+2] cyclase from Tabernanthe iboga, plays a central role in this pathway. pnas.orgnih.gov While CorS is known to produce the iboga alkaloid (–)-coronaridine, it can also initiate the formation of (+)-pseudotabersonine. pnas.orgrsc.org CorS acts on dehydrosecodine to catalyze the formation of the first C-C bond, leading to an unstable iminium-bearing intermediate, 16-carbomethoxycleaviminium. pnas.orgnih.gov This intermediate is a critical branch point. Unlike tabersonine (B1681870) synthase (TS) and catharanthine (B190766) synthase (CS) which are thought to catalyze formal [4+2] cycloadditions, CorS facilitates a stepwise mechanism. pnas.orgresearchgate.net The enzyme from T. iboga is referred to as TiCorS . nih.govresearchgate.net

The formation of the this compound scaffold is uniquely dependent on the recruitment of the upstream redox enzymes, Precondylocarpine Acetate Synthase (PAS) and Dihydroprecondylocarpine Acetate Synthase (DPAS) . nih.govresearchgate.netacs.org After TiCorS generates the 16-carbomethoxycleaviminium intermediate, TiDPAS1 catalyzes a 1,2-reduction to form 16-carbomethoxycleavamine. acs.org This is then re-oxidized by PAS, creating an intermediate that spontaneously cyclizes to yield (+)-pseudotabersonine. acs.org This recycling of enzymes from earlier in the biosynthetic pathway highlights a mechanism for expanding scaffold diversity from a common precursor. nih.govresearchgate.net

The biosynthesis of monoterpene indole alkaloids showcases remarkable regio- and enantiodivergent [4+2] cycloaddition reactions catalyzed by homologous carboxylesterase (CXE)-like enzymes. pnas.orgnih.govscispace.com While enzymes like tabersonine synthase (TS) and catharanthine synthase (CS) catalyze formal [4+2] cycloadditions to produce aspidosperma and iboga scaffolds respectively, the formation of this compound involves a more complex, stepwise process. pnas.orgresearchgate.netresearchgate.net The initial cyclization by CorS is followed by redox steps that ultimately facilitate a cycloaddition with alternative regioselectivity, leading to the pseudo-aspidosperma skeleton. nih.govresearchgate.net This enzymatic control ensures the formation of the correct enantiomer, (+)-pseudotabersonine. researchgate.net

The biosynthesis of this compound proceeds through a key iminium intermediate . pnas.orgnih.gov TiCorS cyclizes dehydrosecodine to form 16-carbomethoxycleaviminium . nih.gov This intermediate is then released from the enzyme's active site. acs.org The fate of this iminium ion determines the final product. For this compound formation, it undergoes a 1,2-reduction by TiDPAS1, followed by oxidation by PAS, which primes it for the final cyclization. acs.org While the primary mechanism involves ionic intermediates, some synthetic approaches to this compound have explored radical-based fragmentation and cyclization cascades, suggesting the chemical plausibility of such pathways, though they are not the confirmed biological route. acs.orgnih.gov

Regio- and Enantiodivergent Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

Mechanistic Elucidation Studies

The intricate mechanism of this compound biosynthesis has been unraveled through a combination of sophisticated experimental techniques.

Deuterium (B1214612) labeling has been instrumental in tracing the path of atoms throughout the reaction sequence. nih.govresearchgate.netrsc.org By incubating dehydrosecodine with the biosynthetic enzymes in the presence of labeled cofactors (e.g., isotopically labeled NADPD) or trapping agents (e.g., NaBD₄), researchers have been able to pinpoint where specific hydrogen atoms are added. nih.govresearchgate.net For instance, deuterium labeling confirmed that the formation of (+)-pseudotabersonine involves the incorporation of deuterium atoms at carbons 19 and 21. nih.gov These studies provided strong evidence for the proposed stepwise mechanism involving reduction and subsequent re-oxidation. nih.govresearchgate.netacs.org

Enzyme intermediate characterization has also been crucial. nih.govresearchgate.netwhiterose.ac.uk The unstable intermediate produced by TiCorS, 16-carbomethoxycleaviminium, was successfully trapped by reduction with sodium borohydride (B1222165) (NaBH₄) to form the more stable 16-carbomethoxycleavamine, which could then be structurally characterized by NMR. nih.gov This provided direct evidence for the proposed iminium intermediate and the initial cyclization step catalyzed by TiCorS. nih.gov These mechanistic studies, combining labeling and intermediate characterization, have provided a detailed picture of how plants recycle enzymes to generate novel chemical scaffolds. nih.govresearchgate.netwhiterose.ac.uk

Evolutionary Insights into Biosynthetic Enzyme Diversification

The biosynthesis of complex plant natural products like this compound is a testament to the evolutionary adaptability of enzymes. The diversification of enzymes involved in the creation of monoterpene indole alkaloids (MIAs) showcases how new metabolic pathways can emerge through the recruitment and modification of existing enzyme families. nih.gov

A key step in the formation of the aspidosperma and iboga alkaloid skeletons, from which this compound is derived, involves a [4+2] cycloaddition reaction. nih.govpnas.org This crucial transformation is catalyzed by a family of enzymes that have evolved from carboxylesterases (CXEs). nih.gov Through ancestral sequence reconstruction, researchers have hypothesized that an ancestral CXE first evolved into tabersonine synthase (TS), which produces the aspidosperma scaffold. nih.govpnas.org Subsequently, this lineage gave rise to coronaridine synthase (CorS) and catharanthine synthase (CS), responsible for the iboga alkaloid framework. nih.gov

Coronaridine synthase (CorS), found in Tabernanthe iboga, is a particularly noteworthy enzyme as it can produce both (–)-coronaridine (an iboga-type alkaloid) and (+)-pseudotabersonine (a pseudoaspidosperma-type alkaloid) from a common intermediate, dehydrosecodine. pnas.orgresearchgate.net This dual functionality highlights the catalytic promiscuity that can arise during enzyme evolution. The evolution from aspidosperma to iboga alkaloid biosynthesis is supported by the chemotaxonomic distribution of these compounds in the Apocynaceae plant family. nih.gov The emergence of these new biosynthetic capabilities is often the result of subtle but significant changes in the amino acid sequences of these enzymes, which can be co-opted from pre-existing enzymatic functions. nih.govpnas.org

The diversification of the cytochrome P450 (CYP450) superfamily, particularly the CYP71D subfamily, has also been a major driver in the evolution of MIA biosynthesis. researchgate.netnih.govbiorxiv.org These enzymes are responsible for a wide range of oxidative reactions that create the vast structural diversity seen in MIAs. researchgate.netbiorxiv.org For instance, different CYP450s can oxidize the central intermediate geissoschizine to generate distinct alkaloid scaffolds. researchgate.net Minimal changes in the active sites of these closely related enzymes can dramatically alter their product specificity, demonstrating how substrate reactivity and enzyme mutations work in concert to generate chemical diversity. researchgate.net

Oxidative Tailoring and Enzymatic Derivatization in Planta

Once the core scaffold of this compound is formed, it undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and Fe(II)/2-oxoglutarate-dependent (2-ODD) dioxygenases. sciencecast.orgfrontiersin.org These "tailoring" enzymes introduce functional groups to the alkaloid backbone, leading to a vast array of structurally diverse and often pharmacologically active compounds. sciencecast.orgbiorxiv.org

Cytochrome P450-mediated Modifications:

CYP450s are a large family of heme-containing enzymes that play a central role in the metabolism of a wide range of compounds. nih.govwikipedia.orgmdpi.com In the context of this compound and related alkaloids, they catalyze various reactions, including hydroxylations and epoxidations. sciencecast.orgbiorxiv.orgnih.gov These reactions require an electron transfer partner, typically cytochrome P450 reductase (POR), which shuttles electrons from NADPH. wikipedia.orgmdpi.com

In Tabernanthe iboga, a plant known for producing a variety of MIAs, several CYP450s have been identified that modify the tabersonine and pseudo-tabersonine scaffolds. sciencecast.orgbiorxiv.orgnih.govwhiterose.ac.uk For example, pachysiphine synthase (PS) and 16-hydroxy-tabersonine synthase (T16H) are two CYP450 enzymes that catalyze the epoxidation and site-specific hydroxylation of tabersonine, respectively. sciencecast.orgbiorxiv.orgnih.gov Similarly, in Catharanthus roseus, tabersonine 16-hydroxylase (T16H) initiates the biosynthesis of vindoline (B23647) by hydroxylating tabersonine at the C-16 position. researchgate.net Interestingly, two isoforms of T16H, encoded by different genes, exhibit organ-specific expression, highlighting the fine-tuned regulation of these pathways. researchgate.net Another key modification is the epoxidation of tabersonine at the C6 and C7 positions to form lochnericine, a major MIA in the roots of C. roseus, a reaction catalyzed by tabersonine 6,7-epoxidase isoforms (TEX1 and TEX2). researchgate.net

Fe(II)/2-Oxoglutarate-Dependent Dioxygenase-mediated Modifications:

The Fe(II)/2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily represents another major class of oxidizing enzymes in plants. frontiersin.orgnih.gov These enzymes catalyze a variety of reactions, including hydroxylations. frontiersin.orgnih.gov A notable example in MIA biosynthesis is vindolinine (B1262840) synthase, a 2-ODD that diverts the pathway from tabersonine towards the formation of vindolinine isomers and venalstonine (B14741283) in C. roseus. d-nb.info This enzyme catalyzes an unusual redox-neutral reaction. d-nb.info Another well-characterized 2-ODD is desacetoxyvindoline-4-hydroxylase (D4H), which is involved in the later stages of vindoline biosynthesis. nih.govresearchgate.net

The following table provides a summary of some of the key enzymes involved in the oxidative tailoring of this compound and related alkaloids.

| Enzyme Name | Enzyme Class | Plant Source | Substrate(s) | Product(s) |

| Pachysiphine Synthase (PS) | Cytochrome P450 | Tabernanthe iboga | Tabersonine | Pachysiphine |

| 16-Hydroxy-tabersonine Synthase (T16H) | Cytochrome P450 | Tabernanthe iboga | Tabersonine | 16-OH-tabersonine |

| Tabersonine 16-Hydroxylase (T16H) | Cytochrome P450 | Catharanthus roseus | Tabersonine | 16-Hydroxytabersonine |

| Tabersonine 6,7-Epoxidase (TEX1/TEX2) | Cytochrome P450 | Catharanthus roseus | Tabersonine | Lochnericine |

| Vindolinine Synthase | Fe(II)/2-ODD | Catharanthus roseus | Dehydrosecodine | 19S/R-Vindolinine, Venalstonine |

| Desacetoxyvindoline-4-Hydroxylase (D4H) | Fe(II)/2-ODD | Catharanthus roseus | Desacetoxyvindoline | 4-Hydroxydesacetoxyvindoline |

The intricate network of these tailoring enzymes allows plants to generate a remarkable diversity of chemical structures from a limited number of core scaffolds, such as this compound. This metabolic plasticity is a key evolutionary advantage, providing a source of compounds for defense and signaling.

Chemical Synthesis and Semisynthesis Methodologies

Total Synthesis Approaches to the Pseudotabersonine Core

The construction of the complex pentacyclic core of this compound has been a significant challenge, leading to the development of several ingenious total synthesis strategies. These approaches often feature key chemical reactions that efficiently assemble the intricate ring system.

Double Ring-Closing Metathesis Strategies

A notable and concise approach to the total synthesis of (±)-pseudotabersonine utilizes a double ring-closing metathesis (RCM) reaction as a key step. nih.govacs.orgnih.govacs.org This strategy has been successfully applied to create the challenging ring systems within the molecule.

The synthesis commences with commercially available 1-(phenylsulfonyl)-3-indolecarboxaldehyde. nih.govnih.gov A key intermediate tetraene is assembled through a sequence involving a stepwise variant of a Mannich-type multicomponent coupling process. nih.govacs.org This tetraene is then subjected to a double RCM reaction, a powerful method for forming two rings in a single transformation. nih.govacs.org

Table 1: Key Features of the Double Ring-Closing Metathesis Strategy

| Feature | Description |

| Key Reaction | Double Ring-Closing Metathesis (RCM) |

| Catalyst | Hoveyda-Grubbs II |

| Starting Material | 1-(phenylsulfonyl)-3-indolecarboxaldehyde |

| Intermediate | Tetraene |

| Outcome | Preferential formation of the undesired trans-fused diastereomer |

| Overall Steps | 14 total steps (11 longest linear sequence) |

Mannich-Type Multicomponent Coupling Processes

The Mannich reaction, a classic multicomponent reaction, plays a pivotal role in assembling the precursors for the this compound core. organic-chemistry.org Specifically, a stepwise variant of a Mannich-type multicomponent coupling process is employed to convergently assemble a key, highly functionalized intermediate. nih.govacs.orgacs.orgnih.gov This process efficiently brings together multiple components to rapidly build molecular complexity. acs.org

In the synthesis of (±)-pseudotabersonine, this strategy involves the sequential union of an aldehyde, an allylamine, a pentadienyl organometallic reagent, and ethylene (B1197577) oxide. nih.gov The resulting intermediate contains the necessary functionalities and stereocenters for subsequent transformations, including the aforementioned double ring-closing metathesis. nih.gov This multicomponent approach is instrumental in the concise construction of the alkaloid's framework. nih.govresearchgate.net

Biomimetic Synthetic Routes

Biomimetic syntheses aim to replicate the proposed biosynthetic pathways of natural products in the laboratory. For this compound, this involves the intermediacy of a dehydrosecodine derivative. acs.orgnih.gov One of the challenges in this approach is the inherent instability of the dihydropyridine (B1217469) portion of dehydrosecodine. acs.org

An early biomimetic total synthesis of this compound successfully navigated this challenge through a novel oxindole-based approach. acs.orgacs.org This strategy proceeds via the intermediacy of a dehydrosecodine, ultimately leading to the formation of the target molecule. acs.org Another approach involves the conversion of (+)-catharanthine to (−)-pseudotabersonine using visible light photoredox catalysis, a method that mimics a potential biosynthetic redox process. acs.org These biomimetic routes not only provide access to the natural product but also offer insights into its potential formation in nature. grantome.com

Stereoselective and Stereodivergent Synthesis of this compound Alkaloids

Controlling the stereochemistry during the synthesis of this compound is paramount, as the molecule contains multiple stereocenters. Researchers have developed sophisticated methods to achieve high levels of stereoselectivity, and even to access different stereoisomers from a common intermediate.

Application of Chiral Auxiliaries (e.g., N-tert-Butanesulfinyl Ketimine)

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. In the context of this compound synthesis, the use of N-tert-butanesulfinyl ketimines has proven to be particularly effective. nih.govfigshare.comresearchgate.net This methodology has enabled an eight-step stereodivergent synthesis of both enantiomerically pure (−)-14-epi-pseudotabersonine and (+)-pseudotabersonine from a common key intermediate. nih.govfigshare.comacs.org

The N-tert-butanesulfinyl group acts as a chiral director, influencing the facial selectivity of key bond-forming reactions. researchgate.netresearchgate.net This auxiliary can be readily installed and later removed, making it a practical choice for asymmetric synthesis. researchgate.netethz.ch The application of this chiral auxiliary has been crucial in developing stereoselective methods for accessing chiral amines with multiple stereogenic centers, a key feature of the this compound structure. osi.lv

Diastereoselective Control in Synthetic Pathways

Achieving diastereoselective control is a central theme in the synthesis of complex molecules like this compound. colab.ws In the stereodivergent synthesis mentioned above, the selective reduction of a key N-tert-butanesulfinyl ketimine intermediate is a critical step that dictates the final stereochemical outcome. acs.org

The choice of reducing agent plays a crucial role in this diastereoselective reduction. For instance, the reduction of the imine with BH3−THF proceeds with excellent diastereoselectivity (99:1 dr) to afford one diastereomer of the N-sulfinyl amine. acs.org Conversely, using LiBHEt3, a reducing agent that cannot coordinate to the sulfinyl oxygen, leads to the formation of the other diastereomer with equally high selectivity (99:1 dr). acs.org This predictable and highly selective control over the formation of a key stereocenter allows for a divergent approach to different stereoisomers of the this compound skeleton. acs.org This level of control is essential for the efficient and selective synthesis of these complex natural products. youtube.com

Table 2: Diastereoselective Reduction of N-tert-Butanesulfinyl Ketimine

| Reducing Agent | Diastereomeric Ratio (dr) | Resulting Diastereomer |

| BH3−THF | 99:1 | (SS,S,R,R)-5 |

| LiBHEt3 | 99:1 | (SS,R,R,R)-6 |

Photoredox Catalysis in this compound Semisynthesis

Visible-light photoredox catalysis has emerged as a powerful and mild tool for the manipulation of complex alkaloids, enabling synthetic routes that were previously challenging. rsc.orgacs.org This methodology has been particularly effective in the semisynthesis of (−)-pseudotabersonine from the naturally abundant (+)-catharanthine. acs.org

Visible Light-Mediated Fragmentation of Precursor Alkaloids (e.g., Catharanthine)

A key step in the semisynthesis of this compound involves the fragmentation of the C16–C21 bond in catharanthine (B190766). acs.org Traditional methods to achieve this fragmentation often required harsh conditions, leading to low yields and racemization. acs.orgnih.gov In contrast, visible-light photoredox catalysis offers a highly efficient and chemoselective alternative. rsc.org

The process is initiated by the single-electron oxidation of the amine in catharanthine by an excited photoredox catalyst, typically a highly fluorinated iridium complex like [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆. acs.orgnih.gov This oxidation generates a radical cation intermediate. acs.org Subsequent fragmentation of this intermediate leads to a ring-opened radical cation, which is then trapped by a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). acs.orgnih.gov This sequence of events yields a key α-aminonitrile intermediate. acs.org

This photoredox-catalyzed fragmentation can be performed in a batch reactor, affording the cyanated product in high yield (93% in 3 hours). acs.orgnih.gov The efficiency can be further improved by using a flow photochemical reactor, which reduces the reaction time to just 2 minutes and increases the yield to 96%. acs.orgnih.gov The use of flow chemistry also allows for the safe and controlled generation of HCN in situ. acs.org

| Parameter | Batch Reaction | Flow Reaction |

| Catalyst | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ |

| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | Trimethylsilyl cyanide (TMSCN) |

| Reaction Time | 3 hours | 2 minutes |

| Yield | 93% | 96% |

This table summarizes the reaction conditions and outcomes for the visible light-mediated fragmentation of catharanthine in both batch and flow reactors. acs.orgnih.gov

Iminium Isomerization and Transannular Pictet–Spengler Cascades

Following the successful fragmentation of catharanthine, the resulting α-aminonitrile intermediate serves as the precursor for the construction of the this compound skeleton. nih.gov This transformation is achieved through a carefully orchestrated cascade of reactions involving iminium ion formation and a transannular Pictet-Spengler cyclization. nih.gov

The process is initiated by treating the α-aminonitrile with an acid, such as trifluoroacetic acid. nih.gov This promotes the formation of an internal iminium ion. nih.gov This reactive intermediate then undergoes a transannular Pictet–Spengler reaction, where the electron-rich indole (B1671886) nucleus attacks the iminium ion, forging the crucial C-C bond and establishing the characteristic pentacyclic framework of this compound. nih.gov

Initial attempts using catalytic benzoic acid resulted in a modest 13% yield of this compound, along with side products from redox disproportionation. nih.gov However, by employing a full equivalent of trifluoroacetic acid, the reaction conditions were optimized to favor the desired cascade, leading to the formation of (−)-pseudotabersonine as the sole product in an impressive 90% yield after 3 hours. nih.govresearchgate.net While this method provides high yield, it has been noted that the product exhibits a lower optical rotation than the natural sample, indicating some degree of racemization. nih.gov

| Acid Catalyst | Yield of this compound |

| Benzoic acid (4 mol %) | 13% |

| Trifluoroacetic acid (1 equiv.) | 90% |

This table compares the yields of this compound obtained using different acid catalysts in the iminium isomerization and transannular Pictet-Spengler cascade. nih.gov

Development of Novel Synthetic Methodologies for the this compound Skeleton

Beyond semisynthesis from catharanthine, efforts have been directed towards the development of novel total syntheses of the this compound skeleton. These approaches aim to construct the complex architecture from simpler starting materials, offering flexibility and the potential for creating diverse analogs.

One notable strategy involves a stepwise assembly process that culminates in a deprotection/cyclization reaction to form the core structure. researchgate.net Key transformations in this approach include a Mannich-like multicomponent assembly and a double ring-closing metathesis sequence. researchgate.net Another innovative approach utilizes a "criss-cross" annulation strategy. This method involves the ring cleavage of an octahydroindolo[2,3-a]quinolizine to form an octahydroazecino[5,4-b]indole intermediate, which then undergoes a double transannular cyclization to furnish the desired skeleton.

These novel methodologies showcase the ongoing innovation in synthetic organic chemistry, providing new pathways to access the intricate and biologically relevant structure of this compound and its derivatives. researchgate.netbu.edu

Metabolic Engineering and Heterologous Biosynthesis

Reconstitution of Pseudotabersonine Biosynthesis in Heterologous Systems (e.g., Nicotiana benthamiana)

The transient expression system provided by Nicotiana benthamiana has been instrumental in elucidating and reconstructing the biosynthetic pathway of this compound. frontiersin.org Scientists have successfully reconstituted its formation from an upstream intermediate, stemmadenine (B1243487) acetate (B1210297), by co-expressing a series of biosynthetic enzymes. researchgate.netcolab.ws

The biosynthesis hinges on the formation of a highly reactive intermediate, dehydrosecodine. researchgate.netacs.org This is achieved through the sequential action of two enzymes: precondylocarpine acetate synthase (PAS), an FAD-dependent oxidase, and dihydroprecondylocarpine acetate synthase (DPAS), an alcohol dehydrogenase. researchgate.netpnas.org Interestingly, researchers noted that N. benthamiana itself possesses an endogenous enzyme capable of performing the same reaction as PAS. researchgate.netpnas.org

Once dehydrosecodine is formed, the crucial cyclization step to form the pseudo-aspidosperma scaffold is catalyzed by coronaridine (B1218666) synthase (TiCorS), an enzyme discovered in Tabernanthe iboga. acs.orgpnas.org However, the product of TiCorS, an iminium-bearing intermediate, requires further modification to yield this compound. acs.org The complete reconstitution in N. benthamiana demonstrated that recycling the upstream redox enzymes, PAS and DPAS, is necessary to convert this intermediate into (+)-pseudo-tabersonine. researchgate.netresearchgate.net This discovery highlights a fascinating metabolic strategy where enzymes are reused in a different sequence to generate alternative alkaloid scaffolds. whiterose.ac.uk

This heterologous system has been pivotal for confirming the function of these enzymes and for proposing a stepwise mechanism for the formation of the this compound scaffold. researchgate.netcolab.ws

Table 1: Key Enzymes and Substrates for this compound Reconstitution in N. benthamiana This table summarizes the core components required for the heterologous biosynthesis of (+)-pseudo-tabersonine from stemmadenine acetate as demonstrated in research.

| Component | Class/Type | Role in Pathway | Source Organism of Gene | Citation |

| Stemmadenine Acetate | Substrate | Starting precursor for heterologous expression. | N/A | researchgate.net, pnas.org |

| Precondylocarpine Acetate Synthase (PAS) | FAD-dependent oxidase | Oxidizes stemmadenine acetate. Part of the redox cascade to form dehydrosecodine. | Catharanthus roseus | researchgate.net, pnas.org |

| Dihydroprecondylocarpine Acetate Synthase (DPAS) | Alcohol Dehydrogenase | Reduces the product of PAS. Part of the redox cascade to form dehydrosecodine. | Catharanthus roseus | researchgate.net, pnas.org |

| Coronaridine Synthase (TiCorS) | Cyclase (CXE-like) | Catalyzes [4+2] cycloaddition of dehydrosecodine to form an iminium intermediate. | Tabernanthe iboga | acs.org, pnas.org |

| PAS and DPAS (recycled) | Redox Enzymes | Act on the iminium intermediate to yield the final (+)-pseudo-tabersonine product. | Catharanthus roseus | researchgate.net, researchgate.net |

| Nicotiana benthamiana | Heterologous Host | Plant-based expression system for transient gene expression and pathway reconstitution. | N/A | researchgate.net, frontiersin.org |

Strategies for Enhanced Alkaloid Production in Engineered Hosts

Increasing the yield of target alkaloids in heterologous hosts is a primary objective of metabolic engineering. nih.gov While specific strategies to enhance this compound production are still developing, general principles applied to other complex metabolites in hosts like N. benthamiana and yeast are highly relevant.

One key strategy is cytoplasmic engineering to boost the supply of essential precursors. mdpi.com For monoterpene indole (B1671886) alkaloids, this involves enhancing the upstream pathways that produce tryptamine (B22526) and the monoterpenoid secologanin. ccspublishing.org.cn Overexpression of rate-limiting enzymes in these pathways can significantly increase the pool of the universal MIA precursor, strictosidine (B192452). ccspublishing.org.cnsioc-journal.cn

Another approach involves the optimization of the heterologously expressed enzymes themselves. This can include codon optimization for the host system and protein engineering to improve catalytic efficiency or stability. Furthermore, since many key enzymes, particularly cytochrome P450s, are membrane-bound and require specific cofactors and redox partners, ensuring the host system can support these requirements is crucial. nih.gov For example, studies on MIA biosynthesis highlight the strict requirement for class II cytochrome P450 reductases (CPRs) for the efficient reduction of P450s involved in specialized metabolism. nih.gov

Finally, the choice of host is critical. While yeast (Saccharomyces cerevisiae or Pichia pastoris) is a common platform for microbial production, plant-based systems like N. benthamiana offer advantages such as richer membrane systems and native cofactors that can be more conducive to the proper folding and function of plant enzymes. mdpi.comgoogle.com

Identification and Functional Characterization of Oxidative Tailoring Enzymes (e.g., Cytochrome P450s)

The vast structural diversity of MIAs is largely generated by the activity of "tailoring enzymes," which modify the core alkaloid scaffolds. researchgate.netresearcher.life Cytochrome P450 monooxygenases (P450s) are a major class of these enzymes, catalyzing a wide range of reactions including hydroxylation, epoxidation, and ring rearrangements. researchgate.netnih.gov

While it is known that the (+)-pseudo-tabersonine scaffold is modified by various oxidation reactions to generate further chemical diversity, the specific enzymes responsible for these transformations have largely remained uncharacterized. researchgate.netresearchgate.net However, significant progress has been made in identifying P450s that tailor the closely related isomer, (-)-tabersonine, providing important clues about the types of reactions that might occur on the pseudo-aspidosperma frame.

Researchers have developed streamlined screening strategies using N. benthamiana and yeast to test the activity of candidate P450s from MIA-producing plants like Tabernanthe iboga. sciencecast.orgnih.govbiorxiv.org This approach led to the discovery of two key T. iboga P450 enzymes that act on tabersonine (B1681870):

Tabersonine 16-hydroxylase (T16H) : This enzyme catalyzes the site-specific hydroxylation of tabersonine to produce 16-hydroxy-tabersonine. sciencecast.orgnih.gov

Pachysiphine Synthase (PS) : This enzyme catalyzes an epoxidation of tabersonine to produce pachysiphine. sciencecast.orgnih.govbiorxiv.org

These discoveries underscore the power of heterologous expression platforms for the functional characterization of plant enzymes and provide insight into the biosynthetic pathways of complex MIAs. sciencecast.orgnih.gov The identification of P450s that act on this compound remains a key area for future research.

Table 2: Examples of Characterized P450 Tailoring Enzymes for the Tabersonine Scaffold This table details P450 enzymes identified to modify the related (-)-tabersonine scaffold. The enzymes that tailor (+)-pseudo-tabersonine are currently unknown.

| Enzyme Name | Abbreviation | Source Organism | Substrate | Product | Reaction Type | Citation |

| Tabersonine 16-hydroxylase | TiT16H | Tabernanthe iboga | (-)-Tabersonine | 16-OH-tabersonine | Hydroxylation | sciencecast.org, nih.gov |

| Pachysiphine Synthase | TiPS | Tabernanthe iboga | (-)-Tabersonine | Pachysiphine | Epoxidation | sciencecast.org, nih.gov, biorxiv.org |

| Tabersonine 6,7-epoxidase 1 | TEX1 | Catharanthus roseus | (-)-Tabersonine | Lochnericine | Epoxidation | researchgate.net |

Synthetic Biology Approaches for Diversifying Monoterpene Indole Alkaloid Scaffolds

Synthetic biology offers powerful tools to move beyond the native repertoire of plant alkaloids and create novel chemical diversity. ccspublishing.org.cn By combining biosynthetic enzymes in new ways or introducing enzymes from different organisms, it is possible to produce "new-to-nature" compounds. frontiersin.orgfrontiersin.org The elucidation of the this compound pathway provides a foundation for such diversification efforts.

One major strategy involves using the reconstituted biosynthetic pathway as a platform and feeding it unnatural starting substrates. frontiersin.orgfrontiersin.org For example, by providing chemically synthesized tryptamine analogs (e.g., halogenated tryptamines) to the upstream enzymes of the MIA pathway, it is possible to generate novel alkaloid scaffolds with altered properties. frontiersin.org

Another approach is to "mix and match" enzymatic modules that are naturally separated in the plant or come from different species. researchgate.net For instance, one could envision co-expressing the enzymes for this compound biosynthesis with known tailoring enzymes that act on other MIA scaffolds to see if they can modify the pseudo-aspidosperma frame. This could lead to the production of novel hydroxylated, epoxidized, or otherwise modified this compound derivatives. The sequential expression of multiple MIA biosynthetic genes in yeast has already proven successful for producing tailor-made alkaloids. researchgate.net

These synthetic biology strategies, combined with chemical synthesis approaches like photoredox catalysis, pave the way for the systematic diversification of skeletal, stereochemical, and functional group properties of complex alkaloids, moving beyond the structures accessible through traditional synthesis alone. acs.org

Advanced Analytical Characterization Techniques in Pseudotabersonine Research

High-Resolution Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and elucidating the structure of pseudotabersonine. uni-saarland.de Employing soft ionization techniques like Electrospray Ionization (ESI), HRMS provides highly accurate mass measurements of the molecular ion, which allows for the calculation of its chemical formula. umich.edumiamioh.edu For this compound, the protonated molecule ([M+H]⁺) is typically observed, and its exact mass is used to confirm the elemental formula of C₂₁H₂₅N₂O₂. nih.govacs.org

Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation by analyzing the fragmentation patterns of the molecular ion. nih.govrsc.org In these experiments, the this compound ion is isolated and subjected to collision-induced dissociation (CID), which breaks it into smaller, characteristic fragment ions. nih.govresearchgate.net While specific fragmentation pathways for this compound are complex and can vary based on the instrument conditions, the analysis of these fragments provides a fingerprint that confirms the core structure and the connectivity of its atoms. ub.edu This method is particularly powerful for differentiating this compound from its isomers, which have the same mass but produce different fragment ions upon dissociation. msu.edunih.gov

| Compound | Ion Type | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|

| This compound | [M+H]⁺ | 337.1911 | Not specified | umich.edu |

| Cyanated this compound | [M+H]⁺ | Not specified | Not specified | amazonaws.com |

| General Compound Example 1 | [M+Na]⁺ | 419.1730 | 419.1732 | nih.gov |

| General Compound Example 2 | [M+Na]⁺ | 449.1836 | 449.1834 | nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical elucidation of this compound in solution. msu.edu One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each proton and carbon atom in the molecule. amazonaws.comscielo.org.bo However, due to the complexity of the alkaloid's structure, 1D spectra often exhibit significant signal overlap. nih.gov

Two-dimensional (2D) NMR techniques are essential to overcome these limitations and assemble the complete molecular structure. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of signals in the ¹³C spectrum based on their attached protons. wikipedia.orgcreative-biostructure.comresearchgate.net

COSY (Correlation Spectroscopy): COSY spectra reveal proton-proton couplings through two or three bonds (J-coupling), which helps to identify adjacent protons and map out spin systems within the molecule, such as the ethyl group and protons on the same ring system. wikipedia.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for stereochemical and conformational analysis, NOESY detects through-space correlations between protons that are physically close to each other (typically <5 Å), irrespective of their bonding connectivity. libretexts.orglibretexts.org These correlations are vital for determining the relative stereochemistry of chiral centers and understanding the molecule's three-dimensional shape in solution. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds, providing key information for connecting different structural fragments and piecing together the entire carbon skeleton. princeton.edumdpi.com

Together, these advanced NMR experiments provide a detailed map of the molecule's connectivity and spatial arrangement, enabling the definitive assignment of its complex stereostructure. nih.gov

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Key 2D NMR Correlations |

|---|---|---|---|

| 2 | ~170.5 | - | HMBC from H-21, H-3 |

| 3 | ~50.1 | ~3.80 (m) | COSY with H-14; HSQC to C-3 |

| 6 | ~130.2 | ~5.90 (m) | COSY with H-7; HSQC to C-6 |

| 7 | ~125.1 | ~5.85 (m) | COSY with H-6; HSQC to C-7 |

| 21 | ~45.3 | ~3.20 (q, 7.1) | NOESY with H-18 (methyl); HSQC to C-21 |

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions. The table presents a simplified selection of key correlations for illustrative purposes.

Chromatographic Methods for Isolation, Purification, and Quantification

Chromatographic techniques are fundamental for the isolation of this compound from natural sources or synthetic reaction mixtures, as well as for its purification and quantification. iitism.ac.in

Flash Column Chromatography: This is often the initial method used for the purification of this compound from crude extracts or reaction products. nih.gov It utilizes a silica (B1680970) gel stationary phase and a solvent system, typically a gradient of ethyl acetate (B1210297) in hexanes, to separate the compound from other alkaloids and impurities based on polarity. amazonaws.com

High-Performance Liquid Chromatography (HPLC): For high-purity isolation and precise quantification, HPLC is the method of choice. chemyx.com Reversed-phase HPLC, often using a C18 column, is commonly employed. whiterose.ac.uk The separation is achieved by eluting the sample with a mobile phase, such as a gradient of acetonitrile (B52724) in water with an additive like ammonium (B1175870) acetate. whiterose.ac.uknih.gov When coupled with a Diode Array Detector (DAD), HPLC allows for quantification by monitoring the UV absorbance at specific wavelengths (e.g., 254 and 328 nm). whiterose.ac.uk

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): The coupling of HPLC with mass spectrometry provides a highly sensitive and specific analytical platform. chemyx.comfrontiersin.org As compounds elute from the HPLC column, they are directly ionized and analyzed by the mass spectrometer. fortunejournals.com This allows for the simultaneous quantification and confirmation of this compound's identity in complex mixtures, such as plant extracts, with high confidence. researchgate.netnih.gov Chiral HPLC methods have also been developed to separate and quantify the individual enantiomers, (+)- and (-)-pseudotabersonine. whiterose.ac.uk

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection Method | Application |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | EtOAc/Hexane Gradient (e.g., 1:19 to 1:3) | TLC/UV | Initial Purification |

| Analytical HPLC | Phenomenex Kinetex XB-C18 | Acetonitrile/Water with Ammonium Acetate | DAD (254, 328 nm) | Purity Analysis, Quantification |

| Chiral HPLC | Phenomenex Lux Amylose-1 | Acetonitrile/Water with Ammonium Acetate | MS | Enantiomeric Separation |

| HPLC-MS | C18 Column | Gradient of Acetonitrile in Water | ESI-MS | Quantification in complex matrices |

X-ray Crystallography for Absolute Stereochemical Determination

While NMR provides the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule, including its absolute stereochemistry. soton.ac.ukchem-soc.simit.edu The technique requires a single, high-quality crystal of the compound. researchgate.net When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern.

By analyzing this pattern, scientists can calculate the precise position of every atom in the crystal lattice, generating an exact 3D model of the molecule. semanticscholar.org This analysis unequivocally establishes the connectivity and the absolute configuration of all stereocenters. rsc.org While obtaining suitable crystals of this compound itself can be challenging, the structure of derivatives has been successfully determined using this method. acs.org The resulting crystallographic data, often expressed as a Flack parameter, provides a high level of confidence in the assigned absolute stereochemistry, serving as the ultimate proof of structure. chem-soc.si

Current Challenges and Future Directions in Pseudotabersonine Research

Elucidation of Remaining Biosynthetic Pathway Gaps

The biosynthesis of pseudotabersonine in plants such as Tabernanthe iboga is a complex process involving a cascade of enzymatic reactions. A pivotal intermediate in the formation of this compound and other related alkaloids is dehydrosecodine. nih.govwhiterose.ac.ukmpg.deresearchgate.net Research has revealed that the formation of the pseudo-aspidosperma scaffold of this compound involves redox transformations of dehydrosecodine, which enable cycloaddition reactions with alternative regioselectivity. nih.govwhiterose.ac.ukmpg.deresearchgate.netacs.org

Key enzymes, including coronaridine (B1218666) synthase (CorS), precondylocarpine acetate (B1210297) synthase (PAS), and dihydroprecondylocarpine acetate synthase (DPAS), have been identified as crucial players in this pathway. pnas.org A significant discovery has been the "recycling" of upstream redox enzymes, PAS and DPAS, which are also involved in the transformation of stemmadenine (B1243487) acetate into dehydrosecodine. nih.gov These enzymes are recruited to act on dehydrosecodine, facilitating the formation of the this compound scaffold. nih.govwhiterose.ac.ukmpg.deresearchgate.netacs.org This highlights a sophisticated metabolic strategy in plants for generating chemical diversity from a common precursor.

Despite these advances, a significant gap in our understanding remains: the precise regulatory mechanisms that control the recruitment of these upstream enzymes for this alternative cyclization pathway are yet to be established. nih.gov Future research is needed to unravel the signaling and regulatory networks that dictate the metabolic fate of dehydrosecodine towards this compound instead of other alkaloid scaffolds. This includes identifying transcription factors, protein-protein interactions, and substrate channeling mechanisms that might govern this process. A deeper comprehension of these regulatory aspects is essential for harnessing the full potential of metabolic engineering for this compound production.

Development of More Efficient and Sustainable Synthetic Methods

The total synthesis of this compound is a formidable challenge due to its complex pentacyclic structure. nih.gov Early synthetic routes were often lengthy and low-yielding. nih.gov However, recent years have seen the emergence of more innovative and efficient strategies, most notably those employing photoredox catalysis. nih.govacs.orgnih.gov

These photoredox-based methods represent a significant step towards more sustainable chemical synthesis. scrivenerpublishing.com They often operate under milder conditions and can reduce the need for harsh reagents and protecting groups that are common in traditional synthetic chemistry. However, challenges remain in optimizing these processes for large-scale production, including improving the enantioselectivity of some reactions and reducing catalyst loading. nih.govacs.org Future research will likely focus on developing even more sustainable catalytic systems, potentially utilizing earth-abundant metals or organocatalysts, and further refining flow chemistry setups to make the synthesis of this compound and its analogues more practical and environmentally benign.

Optimization of Metabolic Engineering for Industrial-Scale Production

The low abundance of many valuable MIAs in their native plant sources is a major bottleneck for their industrial application. mdpi.comfrontiersin.org Metabolic engineering of microbial or plant-based systems offers a promising alternative for the sustainable and scalable production of compounds like this compound. nih.govanr.fractahort.org Significant progress has been made in engineering organisms like Saccharomyces cerevisiae (yeast) and the plant Nicotiana benthamiana to produce various MIAs. mdpi.combiorxiv.orgmdpi.combiorxiv.org

The production of MIAs in these heterologous hosts often requires the introduction and optimization of long and complex biosynthetic pathways. mdpi.combiorxiv.org For instance, the biosynthesis of the related alkaloids vinblastine (B1199706) and vincristine (B1662923) from strictosidine (B192452) involves numerous enzymatic steps. mdpi.com While the foundational pathways are being established, achieving industrially relevant titers remains a major challenge. frontiersin.orgnih.gov This is often due to metabolic bottlenecks, the toxicity of intermediates, and the difficulty in functionally expressing all the necessary plant enzymes in a heterologous system. biorxiv.org

For this compound, the optimization of its production through metabolic engineering would require a deep understanding of the newly discovered biosynthetic steps, including the efficient co-expression and regulation of the recycled redox enzymes. nih.gov Future efforts will need to focus on overcoming the current limitations by:

Fine-tuning the expression levels of pathway genes. nih.gov

Addressing metabolic imbalances and precursor supply.

Developing robust host strains that are tolerant to alkaloid production. frontiersin.org

Implementing advanced synthetic biology tools, such as CRISPR/Cas9-mediated genome editing and dynamic metabolic control, to precisely regulate metabolic flux. anr.frbiorxiv.org

While the industrial-scale production of this compound itself has not been the primary focus to date, the ongoing advancements in the metabolic engineering of other complex MIAs are laying a strong foundation for its future large-scale bioproduction. mdpi.comnih.govnih.gov

Further Exploration of Underexplored Biological Properties and Mechanistic Action at the Molecular Level

The biological activities of many MIAs are well-documented, with compounds like vinblastine and vincristine being used as anticancer drugs and ibogaine (B1199331) being investigated for its anti-addiction properties. pnas.orgmdpi.com In contrast, the biological properties of this compound remain largely underexplored. whiterose.ac.uk Its structural similarity to other pharmacologically active aspidosperma and iboga alkaloids suggests that it may possess interesting and potentially valuable bioactivities.

Future research should be directed towards a systematic evaluation of this compound's biological effects. This would involve screening against a wide range of cellular and molecular targets to identify potential therapeutic applications. Areas of particular interest could include its effects on cancer cell proliferation, neuronal function, and infectious agents.

A critical aspect of this exploration will be to elucidate the mechanism of action of this compound at the molecular level. Understanding how it interacts with its biological targets is fundamental for any potential drug development efforts. This will require a combination of techniques, including:

Affinity-based proteomics to identify protein binding partners.

Structural biology (e.g., X-ray crystallography or cryo-electron microscopy) to visualize its interaction with target molecules.

Computational modeling and molecular dynamics simulations to predict and analyze binding modes.

Cellular and biochemical assays to validate its effects on specific signaling pathways.

By uncovering the molecular basis of its biological activity, researchers can begin to understand its therapeutic potential and lay the groundwork for the development of novel drugs.

Design and Synthesis of Novel Analogues for Advanced Research Applications

The synthesis of natural product analogues is a cornerstone of drug discovery and chemical biology. rsc.org By systematically modifying the structure of a parent compound like this compound, researchers can probe its structure-activity relationships (SAR), improve its pharmacological properties, and develop tools for studying biological processes. sci-hub.seresearchgate.net

The development of efficient synthetic routes, particularly those utilizing photoredox catalysis, has made the generation of this compound analogues more feasible. nih.govacs.org These methods can allow for late-stage functionalization, where specific parts of the complex alkaloid scaffold are modified to create a library of related compounds. Strategies such as diverted total synthesis, where intermediates in a synthetic pathway are used to create a range of different products, can also be employed. rsc.org

The design and synthesis of novel this compound analogues could serve several advanced research applications:

Probing Biological Mechanisms: Analogues with specific modifications can be used to identify the key structural features required for biological activity.

Developing Improved Therapeutics: By modifying the this compound scaffold, it may be possible to enhance its potency, selectivity, and pharmacokinetic properties.

Creating Chemical Probes: The attachment of fluorescent tags or other reporter groups to this compound can create chemical probes to visualize its localization and interactions within living cells.

Exploring New Chemical Space: The synthesis of analogues with novel ring systems or functional groups can lead to the discovery of compounds with entirely new biological activities. nih.govnih.gov

While the synthesis of this compound itself is a significant achievement, the ability to generate a diverse range of analogues will be crucial for translating the initial discoveries in this field into tangible applications in medicine and biological research. rsc.org

Q & A

Q. What are the key synthetic routes for pseudotabersonine, and how do they differ in methodology?

The total synthesis of this compound often employs metathesis reactions or photoredox catalysis. For example, a double ring-closing metathesis strategy (RCM) enables efficient construction of the alkaloid’s core structure via intermediates such as cis-110 and trans-110, achieving a 90% yield . Alternatively, photoredox catalysis in flow reactors accelerates cyanative fragmentation, reducing reaction time to 2 minutes with a 96% yield . Key differences lie in scalability and enantiocontrol: metathesis requires precise isomer separation, while photoredox flow systems enhance safety for toxic reagents like HCN.

Q. What analytical techniques are essential for confirming this compound’s structural identity and purity?

Researchers must combine NMR (¹H, ¹³C) for skeletal elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment. Chiral chromatography or optical rotation measurements ([α]D) are critical for verifying enantiomeric ratios, as discrepancies (e.g., [α]D = −172 vs. +320 in natural samples) may indicate racemization during synthesis . For known compounds, cross-referencing with literature data is mandatory; novel analogs require additional X-ray crystallography or 2D NMR .

Q. How should synthetic procedures be documented to ensure reproducibility?

Follow guidelines for experimental rigor:

- Detail catalyst loading, solvent systems, and reaction temperatures (e.g., H-G II (6) in toluene at 100°C for isomerization ).

- Report yields for all intermediates and final products.

- Include supplementary data (e.g., NMR spectra, chromatograms) in supporting information, adhering to journal standards like the Beilstein Journal’s protocols .

Advanced Research Questions

Q. How can enantiomeric discrepancies in this compound synthesis be resolved?

Contradictions in optical rotation (e.g., [α]D = −172 vs. +320) often stem from incomplete stereocontrol. Methodological adjustments include:

- Acid optimization : Switching from benzoic acid to trifluoroacetic acid (TFA) stoichiometrically stabilizes dihydropyridinium intermediates, improving enantiomeric ratios (90% yield, though still suboptimal at 2:1 er) .

- Hydride transfer studies : Monitor redox-disproportionation intermediates (e.g., 7 and 8) via LC-MS to refine reaction pathways .

Q. What strategies mitigate redox disproportionation during iminium isomerization?

Redox side reactions (e.g., formation of cyanated byproduct 7 and reduced analog 8) can be minimized by:

Q. How do flow reactors enhance this compound synthesis compared to batch methods?

Flow systems (e.g., 1.34 mL internal volume reactors) improve:

Q. What statistical frameworks validate synthetic yield and purity data?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design. For reproducibility:

- Use triplicate runs to calculate confidence intervals (e.g., ±2% for yield).

- Perform χ² tests to assess isomer ratios (e.g., 7:10 cis:trans in metathesis ).

- Reference retracted studies (via Retraction Watch) to avoid flawed methodologies .

Data Conflict Resolution & Methodology

Q. How should researchers address contradictions in reported this compound bioactivity data?

- Replication : Repeat assays under identical conditions (e.g., solvent, cell lines).

- Meta-analysis : Compare datasets across studies using tools like PRISMA guidelines .

- Bias control : Blind experiments and randomize sample processing to eliminate observer bias .

Q. What steps ensure robust mechanism elucidation for this compound transformations?

- Isotopic labeling : Use ¹³C or ²H tracers to track hydride shifts during iminium isomerization .

- Computational modeling : Apply DFT calculations to validate proposed intermediates (e.g., azomethine ylides) .

Documentation & Peer Review

Q. How to structure a manuscript on this compound synthesis for high-impact journals?

- Introduction : Link hypothesis to gaps in alkaloid synthesis (e.g., "Due to challenges in stereocontrol, we hypothesized that...") .

- Results : Use tables to compare yields, er values, and conditions across methods (e.g., batch vs. flow ).

- Supporting Information : Archive raw NMR files and chromatograms in FAIR-aligned repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.